4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo-
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Overview
Description
4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a carboxamide group at the 2-position, a chlorine atom at the 6-position, and a keto group at the 4-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 6-chloro-4-oxo-4H-chromene-2-carbonitrile. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
6-Methyl-4-oxo-4H-1-Benzopyran-2-carboxamide: Similar structure but with a methyl group at the 6-position instead of a chlorine atom.
Uniqueness
4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications.
Properties
CAS No. |
33544-16-0 |
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Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-4H,(H2,12,14) |
InChI Key |
CKWNAIFHYXTWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N |
Origin of Product |
United States |
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